Biochemical Potency vs. BPTES and UPGL00004
In a head-to-head biochemical comparison using recombinant human GAC, Glutaminase C-IN-2 (compound 11) achieved an IC50 of 10.64 nM, which is >35-fold more potent than the prototypical allosteric inhibitor BPTES (IC50 = 371 nM) and ~2.7-fold more potent than the advanced tool compound UPGL00004 (IC50 = 29 nM) [1][2].
vs. BPTES 371 nM (>35-fold)
vs. UPGL00004 29 nM (~2.7-fold)
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 10.64 nM |
| Comparator Or Baseline | BPTES: 371 nM; UPGL00004: 29 nM |
| Quantified Difference | >35-fold improvement over BPTES; ~2.7-fold improvement over UPGL00004 |
| Conditions | Recombinant human GAC enzyme assay |
Why This Matters
This higher potency reduces the required compound concentration for effective GAC inhibition, minimizing off-target effects and improving assay windows in cellular and in vivo studies.
- [1] Sun, H., Du, T., Yang, M., Liu, X., Xue, X., Chen, K., Lang, X., Chen, X., Wang, B., & Wang, X. (2023). Targeting the Subpocket Enables the Discovery of Thiadiazole-Pyridazine Derivatives as Glutaminase C Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1455-1466. View Source
- [2] Yakhak Hoeji. Summary of GAC inhibitors (BPTES: IC50 = 371 nM for GAC). View Source
